molecular formula C24H17NS B8223095 N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine

N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine

Cat. No.: B8223095
M. Wt: 351.5 g/mol
InChI Key: QYGCNAPUMMSDAL-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a dibenzo[b,d]thiophene core, which is a sulfur-containing tricyclic structure, and a biphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dibenzo[b,d]thiophene core: This can be achieved by cyclization reactions involving biphenyl derivatives and sulfur sources under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dibenzo[b,d]thiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atom or the aromatic rings, leading to the formation of amines or partially hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine depends on its specific application. In the context of organic electronics, the compound can act as a charge transport material, facilitating the movement of electrons or holes through a device. This is achieved through interactions with molecular orbitals and the formation of conductive pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]thiophene: The parent compound without the biphenyl and amine groups.

    N-([1,1’-biphenyl]-3-yl)dibenzo[b,d]thiophen-2-amine: A structural isomer with the biphenyl group attached at a different position.

    N-([1,1’-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine: Another isomer with the biphenyl group attached at yet another position.

Uniqueness

N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine is unique due to the specific positioning of the biphenyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

IUPAC Name

N-(2-phenylphenyl)dibenzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NS/c1-2-8-17(9-3-1)19-10-4-6-12-22(19)25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26-24/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGCNAPUMMSDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)SC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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